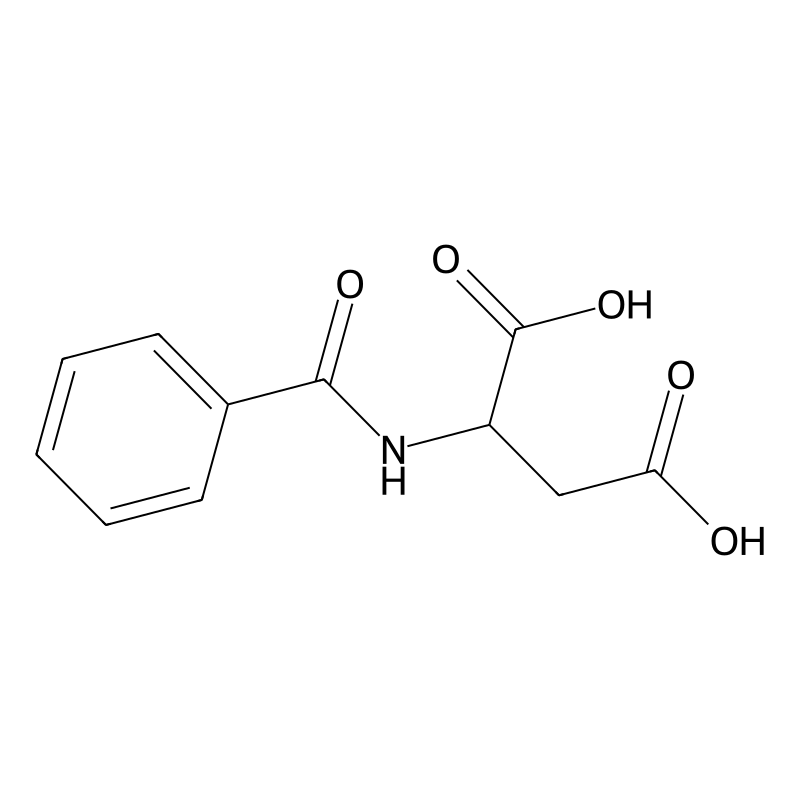

N-Benzoylaspartic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Metabolite of Benzyl Glucosinolate:

- N-Benzoyl-L-aspartic acid is a major metabolite of benzyl glucosinolate, a compound found in various cruciferous vegetables like broccoli, cabbage, and Brussels sprouts []. These glucosinolates break down into various products upon consumption or tissue damage, with N-benzoyl-L-aspartic acid being one of the key resulting molecules []. Research on glucosinolates and their metabolites is ongoing to understand their potential health benefits and biological effects [].

Peptide/Protein Modification:

- The specific structure of N-benzoylaspartic acid allows it to be used for the modification of peptides and proteins []. This can be useful in research settings for studying protein function, stability, or interactions with other molecules. More research is needed to fully explore the potential of N-Benzoylaspartic acid in this field [].

Studies on Racemization:

- N-Benzoyl-DL-aspartic acid has been used in research investigating racemization, a process where a chiral molecule (one with a non-superimposable mirror image) converts to its racemic mixture (containing both mirror images). Studies have shown that N-Benzoyl-DL-aspartic acid exhibits resistance to racemization under specific conditions, suggesting potential applications in the design of stable chiral molecules.

N-Benzoylaspartic acid, also known as N-benzoyl-L-aspartic acid, is an organic compound classified as a derivative of the amino acid aspartic acid. Its chemical formula is C₁₁H₁₁NO₅, and it features a benzoyl group attached to the nitrogen atom of the aspartic acid structure. This compound is of significant interest in both organic chemistry and biochemistry due to its unique properties and potential applications.

N-Benzoylaspartic acid can be synthesized through several methods, including:

- Direct Benzoylation: The most common method involves the direct reaction of aspartic acid with benzoyl chloride or benzoyl anhydride under basic conditions. This method typically requires an organic solvent and a base such as pyridine to facilitate the reaction.

- Purification Techniques: After synthesis, purification may be achieved through recrystallization or extraction methods that separate N-benzoylaspartic acid from by-products such as benzoic acid .

N-Benzoylaspartic acid serves as an important intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Its derivatives are utilized in various biochemical applications, including enzyme inhibitors and metabolic modulators. Furthermore, it has potential uses in drug formulation due to its ability to interact with biological systems .

N-Benzoylaspartic acid shares structural similarities with several other compounds derived from amino acids. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Similarity | Key Properties/Uses |

|---|---|---|

| N-Acetylaspartic Acid | Acetyl group instead of benzoyl | Neuroprotective effects; involved in energy metabolism |

| N-Phenylasparagine | Phenyl group instead of benzoyl | Potential antitumor properties; used in peptide synthesis |

| Benzylasparagine | Benzyl group instead of benzoyl | Used in organic synthesis; exhibits different solubility properties |

| L-Aspartic Acid | Base structure without modification | Essential amino acid; involved in protein synthesis |

N-Benzoylaspartic acid is unique due to its specific benzoyl modification, which alters its reactivity and biological interactions compared to these similar compounds. This modification enhances its utility in synthetic chemistry and potential therapeutic applications.